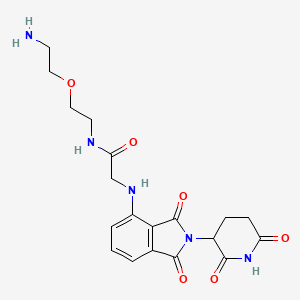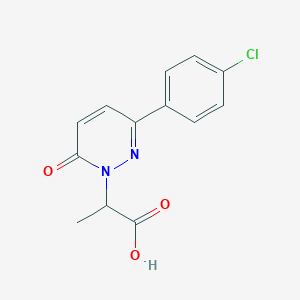![molecular formula C26H32O6S2 B11937564 [3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate CAS No. 5079-16-3](/img/structure/B11937564.png)
[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-(1-METHYLETHYLIDENE)-3-([[(4-METHYLPHENYL)SULFONYL]OXY]METHYL)BICYCLO[2.2.1]HEPT-2-YL]METHYL 4-METHYLBENZENESULFONATE: is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(1-METHYLETHYLIDENE)-3-([[(4-METHYLPHENYL)SULFONYL]OXY]METHYL)BICYCLO[2.2.1]HEPT-2-YL]METHYL 4-METHYLBENZENESULFONATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride, typically in the presence of a base such as pyridine.
Functionalization of the bicyclic core:
Final esterification: The final step involves the esterification of the intermediate with 4-methylbenzenesulfonic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the use of more efficient catalysts for the sulfonylation and esterification steps.
Chemical Reactions Analysis
Types of Reactions
[7-(1-METHYLETHYLIDENE)-3-([[(4-METHYLPHENYL)SULFONYL]OXY]METHYL)BICYCLO[2.2.1]HEPT-2-YL]METHYL 4-METHYLBENZENESULFONATE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The sulfonyl and ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
[7-(1-METHYLETHYLIDENE)-3-([[(4-METHYLPHENYL)SULFONYL]OXY]METHYL)BICYCLO[2.2.1]HEPT-2-YL]METHYL 4-METHYLBENZENESULFONATE: has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving sulfonyl and ester groups.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [7-(1-METHYLETHYLIDENE)-3-([[(4-METHYLPHENYL)SULFONYL]OXY]METHYL)BICYCLO[2.2.1]HEPT-2-YL]METHYL 4-METHYLBENZENESULFONATE involves its interaction with specific molecular targets. The sulfonyl and ester groups can interact with enzymes and receptors, leading to changes in their activity. The bicyclic core can also interact with hydrophobic regions of proteins, affecting their structure and function.
Comparison with Similar Compounds
[7-(1-METHYLETHYLIDENE)-3-([[(4-METHYLPHENYL)SULFONYL]OXY]METHYL)BICYCLO[2.2.1]HEPT-2-YL]METHYL 4-METHYLBENZENESULFONATE: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have a similar aromatic structure but lack the bicyclic core and sulfonyl groups.
Sulfonyl esters: These compounds have similar functional groups but different core structures.
The uniqueness of [7-(1-METHYLETHYLIDENE)-3-([[(4-METHYLPHENYL)SULFONYL]OXY]METHYL)BICYCLO[2.2.1]HEPT-2-YL]METHYL 4-METHYLBENZENESULFONATE lies in its combination of a bicyclic core with sulfonyl and ester groups, which gives it unique chemical and biological properties.
Properties
CAS No. |
5079-16-3 |
|---|---|
Molecular Formula |
C26H32O6S2 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
[3-[(4-methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H32O6S2/c1-17(2)26-22-13-14-23(26)25(16-32-34(29,30)21-11-7-19(4)8-12-21)24(22)15-31-33(27,28)20-9-5-18(3)6-10-20/h5-12,22-25H,13-16H2,1-4H3 |
InChI Key |
IMEJBNNLSILBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3CCC(C2COS(=O)(=O)C4=CC=C(C=C4)C)C3=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


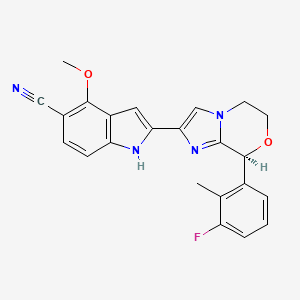
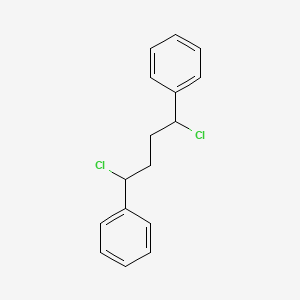

![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
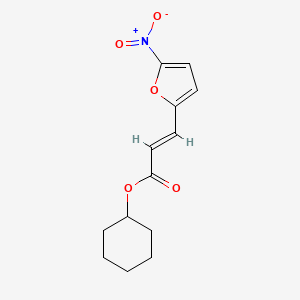
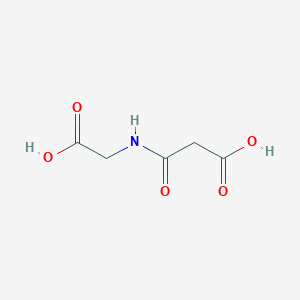
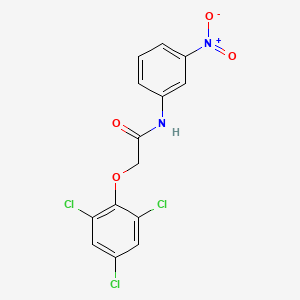
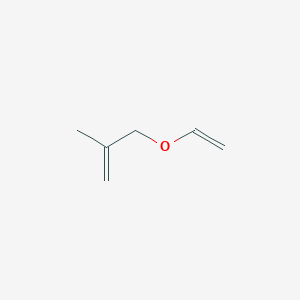

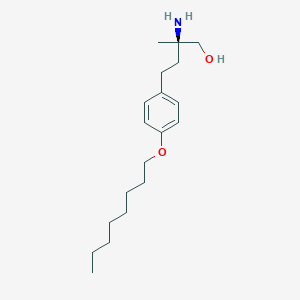
![3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)

